(R)-4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid is a complex organic compound that belongs to the class of piperazine derivatives. It is characterized by the presence of multiple functional groups, including a benzyloxycarbonyl group and a tert-butoxycarbonyl group, which contribute to its chemical properties and potential applications in medicinal chemistry.
The compound is classified as a piperazine derivative, specifically a carboxylic acid due to the presence of the carboxylic acid functional group. It also contains tert-butoxy and benzyloxy groups, which are significant for its chemical reactivity and biological activity.
The synthesis of (R)-4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid typically involves several key steps:
The synthesis process is optimized for high purity and yield, often requiring careful monitoring of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of reducing agents and protective groups is crucial for achieving the desired structural integrity of the final product.
The molecular structure of (R)-4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid can be represented as follows:
The structure features a piperazine ring substituted with a benzyloxycarbonyl group at one nitrogen atom and a tert-butoxycarbonyl group at another position, along with a carboxylic acid functional group.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of synthesized compounds. Characteristic peaks in NMR spectra can indicate the presence of specific functional groups and confirm structural assignments .
(R)-4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid can undergo various chemical reactions due to its functional groups:
These reactions are often facilitated by adjusting temperature, solvent conditions, and using appropriate catalysts or reagents to drive the reaction towards completion while minimizing side products.
The mechanism of action for (R)-4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid primarily relates to its interactions with biological targets such as receptors or enzymes.
Quantitative structure-activity relationship studies may provide insights into how variations in structure influence biological activity, guiding future modifications for enhanced efficacy .
Relevant data from various analyses can assist in determining optimal storage conditions and handling procedures for safety in laboratory settings .
(R)-4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid has potential applications in:
The systematic IUPAC name "(R)-4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid" provides a complete description of the molecule’s structure and stereochemistry. This name delineates three critical components:
Structural Representation:
Table 1: Functional Group Roles in the Molecule
Group | Position | Function |
---|---|---|
tert-Butoxycarbonyl (Boc) | N¹ | Acid-labile protection; enables selective N¹ deprotection |
Benzyloxycarbonyl (Cbz) | N⁴ | Hydrogenolysis-labile protection; orthogonal to Boc cleavage |
Carboxylic Acid | C² | Enables peptide coupling or salt formation; chiral center |
This compound is uniquely identified by CAS Registry Numbers, which distinguish its stereoisomers and racemic forms:
The molecular formula C₁₈H₂₄N₂O₆ is uniformly validated across multiple sources, including PubChem, Arctom Scientific, and AiFChem [1] [2] [8]. Key physicochemical properties include:
Table 2: Molecular Formula Breakdown
Element | Count | Molecular Weight Contribution (g/mol) |
---|---|---|
Carbon (C) | 18 | 216.19 |
Hydrogen (H) | 24 | 24.19 |
Nitrogen (N) | 2 | 28.01 |
Oxygen (O) | 6 | 96.00 |
Total | - | 364.39 |
The (R) designation at the C² position is not a trivial detail but a critical determinant of the compound’s behavior in synthesis and biological systems:
Stereochemical Representation:
SMILES Notation: CC(C)(C)OC(=O)N1CCN(C[C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 ↑ Indicates chiral (R) center
This derivative belongs to a broader class of N-protected, carboxyl-functionalized piperazines, which serve as building blocks in medicinal chemistry. Key structural and functional comparisons include:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7